molecular formula C15H19N3 B11872012 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile CAS No. 827322-99-6

6-(octahydroquinolin-1(2H)-yl)nicotinonitrile

Cat. No.: B11872012
CAS No.: 827322-99-6
M. Wt: 241.33 g/mol
InChI Key: MMKRVWBIZQYZIK-UHFFFAOYSA-N
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Description

6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile is a complex organic compound that features a quinoline derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nicotinonitrile with an octahydroquinoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-ones: These compounds share a similar quinoline core structure and are known for their pharmacological properties.

    Phenanthridin-6-ones: Another class of compounds with a similar structure, often used in medicinal chemistry.

Uniqueness

6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile is unique due to its specific substitution pattern and the presence of the nicotinonitrile moiety. This combination of structural features gives it distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

827322-99-6

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

6-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C15H19N3/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18/h7-8,11,13-14H,1-6,9H2

InChI Key

MMKRVWBIZQYZIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCN2C3=NC=C(C=C3)C#N

Origin of Product

United States

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